molecular formula C17H19N3O2 B13551029 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide

4-(4-Tert-butylbenzamido)pyridine-3-carboxamide

Cat. No.: B13551029
M. Wt: 297.35 g/mol
InChI Key: GNRVBQZRRHMSGL-UHFFFAOYSA-N
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Description

4-(4-Tert-butylbenzamido)pyridine-3-carboxamide is a synthetic organic compound with the molecular formula C17H19N3O2 It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a tert-butylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride.

    Amidation Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 3-aminopyridine to form 4-(4-tert-butylbenzamido)pyridine.

    Carboxylation: Finally, the compound is carboxylated to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the benzamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Tert-butylbenzamido)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial properties, particularly against bacterial pathogens.

    Medicine: Research has explored its potential as a therapeutic agent, including its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes and functions.

Comparison with Similar Compounds

    Pyridine-3-carboxamide: A simpler analog without the tert-butylbenzamido group.

    4-(4-Methylbenzamido)pyridine-3-carboxamide: Similar structure but with a methyl group instead of a tert-butyl group.

    4-(4-Chlorobenzamido)pyridine-3-carboxamide: Contains a chlorine atom instead of a tert-butyl group.

Uniqueness: 4-(4-Tert-butylbenzamido)pyridine-3-carboxamide is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to its simpler analogs.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-[(4-tert-butylbenzoyl)amino]pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)12-6-4-11(5-7-12)16(22)20-14-8-9-19-10-13(14)15(18)21/h4-10H,1-3H3,(H2,18,21)(H,19,20,22)

InChI Key

GNRVBQZRRHMSGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)C(=O)N

Origin of Product

United States

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